Uralsaponin U

Description

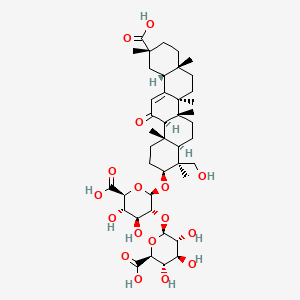

Structure

2D Structure

Properties

CAS No. |

1616062-86-2 |

|---|---|

Molecular Formula |

C42H62O17 |

Molecular Weight |

838.9 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11R,12aR,14aR,14bS)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C42H62O17/c1-37-11-12-38(2,36(54)55)16-19(37)18-15-20(44)31-39(3)9-8-22(40(4,17-43)21(39)7-10-42(31,6)41(18,5)14-13-37)56-35-30(26(48)25(47)29(58-35)33(52)53)59-34-27(49)23(45)24(46)28(57-34)32(50)51/h15,19,21-31,34-35,43,45-49H,7-14,16-17H2,1-6H3,(H,50,51)(H,52,53)(H,54,55)/t19-,21+,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,37+,38+,39-,40+,41+,42+/m0/s1 |

InChI Key |

WBQVRPYEEYUEBQ-ZZRFBVNQSA-N |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |

Canonical SMILES |

CC12CCC(CC1C3=CC(=O)C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Uralsaponin U: A Technical Guide to its Discovery in Glycyrrhiza uralensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Uralsaponin U, a triterpenoid saponin identified in the roots of Glycyrrhiza uralensis. Due to the limited specific data available for this compound, this document synthesizes information from the primary discovery literature and established methodologies for related triterpenoid saponins from Glycyrrhiza species.

Introduction

Glycyrrhiza uralensis, commonly known as Chinese licorice, is a perennial herb renowned in traditional medicine for its wide array of pharmacological properties. Its chemical constituents are diverse, with triterpenoid saponins being a major class of bioactive compounds. In 2014, a study focusing on the antiviral components of Glycyrrhiza uralensis led to the isolation and characterization of thirteen new oleanane-type triterpenoid saponins, designated as Uralsaponins M-Y, which included this compound.[1] This discovery has expanded the known chemical diversity of licorice and opened new avenues for pharmacological research, particularly in the domain of antiviral drug discovery.

Physicochemical Properties of Uralsaponins

While specific quantitative data for the yield and purity of this compound from the initial isolation are not detailed in the available literature, the general properties of this group of compounds have been characterized. Uralsaponins are oleanane-type triterpenoid saponins, featuring a complex aglycone core with attached sugar moieties. The structural elucidation of this compound and its congeners was accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Table 1: General Physicochemical Characteristics of Uralsaponins

| Property | Description |

| Chemical Class | Oleanane-type Triterpenoid Saponin |

| Source | Roots of Glycyrrhiza uralensis |

| Core Structure | Pentacyclic triterpenoid aglycone |

| Glycosylation | Presence of one or more sugar residues |

| Method of Identification | NMR (1H, 13C, COSY, HSQC, HMBC), MS |

Experimental Protocols

The following sections detail the generalized experimental procedures for the extraction and isolation of uralsaponins from Glycyrrhiza uralensis, based on the methodologies reported for the discovery of this compound and other related saponins.

Extraction and Preliminary Fractionation

A general workflow for the extraction and initial separation of triterpenoid saponins from the plant material is outlined below.

Protocol:

-

Plant Material Preparation: Air-dried and powdered roots of Glycyrrhiza uralensis are used as the starting material.

-

Extraction: The powdered material is extracted with an aqueous ethanol solution (typically 70%) at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with a non-polar solvent like ethyl acetate. The more polar saponins, including the uralsaponins, remain in the aqueous layer.

Isolation and Purification of Uralsaponins

The crude saponin fraction obtained from the initial extraction is a complex mixture that requires further chromatographic separation to isolate individual compounds like this compound.

Protocol:

-

Macroporous Resin Chromatography: The aqueous saponin-rich fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). The column is washed with water to remove sugars and other highly polar impurities, followed by elution with a gradient of ethanol in water to release the saponins.

-

Sephadex LH-20 Chromatography: Fractions containing the target uralsaponins are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the mobile phase.

-

Preparative HPLC: The final purification of individual uralsaponins, including this compound, is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a mobile phase gradient of acetonitrile and water.

Biological Activity and Potential Signaling Pathways

While this compound itself has not been extensively studied for its biological activities, the initial research that led to its discovery reported antiviral activity for some of the other newly isolated uralsaponins (M-Y).[1]

Table 2: Antiviral Activity of Selected Uralsaponins (M-Y series)

| Compound | Virus | Cell Line | IC50 (µM) |

| Uralsaponin M | Influenza A/WSN/33 (H1N1) | MDCK | 48.0 |

| Uralsaponin S | Influenza A/WSN/33 (H1N1) | MDCK | 42.7 |

| Uralsaponin T | Influenza A/WSN/33 (H1N1) | MDCK | 39.6 |

| Known analogue 24 | Influenza A/WSN/33 (H1N1) | MDCK | 49.1 |

| Known analogue 24 | HIV | - | 29.5 |

| Known analogue 28 | HIV | - | 41.7 |

| Oseltamivir Phosphate (Positive Control) | Influenza A/WSN/33 (H1N1) | MDCK | 45.6 |

| Data extracted from Cheng et al., 2014.[1] |

The precise molecular mechanisms and signaling pathways modulated by this compound remain to be elucidated. However, based on studies of other triterpenoid saponins from Glycyrrhiza species, several pathways are implicated in their pharmacological effects. The well-characterized saponin, glycyrrhizin, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. It is plausible that this compound may share similar mechanisms of action.

Future Directions

The discovery of this compound and its sister compounds has enriched the chemical library of natural products from Glycyrrhiza uralensis. Future research should focus on:

-

Scaled-up Isolation: Developing efficient methods for the large-scale isolation of this compound to enable comprehensive biological evaluation.

-

Pharmacological Screening: A broad screening of this compound against various disease models, including different viral strains, cancer cell lines, and inflammatory conditions.

-

Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore the relationship between its chemical structure and biological activity, potentially leading to the development of more potent and selective therapeutic agents.

Conclusion

This compound represents a novel addition to the vast family of triterpenoid saponins from Glycyrrhiza uralensis. While current knowledge about this specific compound is in its infancy, the preliminary data on related uralsaponins suggest a promising potential for antiviral activity. The experimental frameworks and hypothesized mechanisms presented in this guide are intended to serve as a foundation for researchers and drug development professionals to further explore the therapeutic promise of this compound. Further dedicated research is imperative to fully characterize its pharmacological profile and unlock its potential for clinical applications.

References

Unveiling the Anticancer Potential of Uralsaponin U and Related Triterpenoid Saponins from Glycyrrhiza uralensis

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Uralsaponin U, a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis (licorice), belongs to a class of natural products that have garnered significant interest for their diverse pharmacological activities. While direct research on the anticancer properties of this compound is nascent, a substantial body of evidence on closely related saponins from the same source, particularly glycyrrhizic acid (glycyrrhizin), provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide synthesizes the current understanding of the anticancer mechanisms of Glycyrrhiza uralensis saponins, offering a comprehensive overview of their cytotoxic effects, the signaling pathways they modulate, and the experimental methodologies employed in their evaluation. This information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic utility of this compound class.

Quantitative Data on Cytotoxic and Antiproliferative Activities

The cytotoxic and antiproliferative effects of triterpenoid saponins from Glycyrrhiza uralensis have been evaluated across various cancer cell lines. While specific IC50 values for this compound are not extensively documented, studies on related compounds provide valuable insights into their potential efficacy.

| Compound/Extract | Cell Line(s) | Observed Effect | IC50 Value | Reference(s) |

| Glycyrrhizic Acid (GA) | MGC-803, BGC-823, SGC-7901 (Human Gastric Cancer) | Inhibition of cellular proliferation, reduction in colony formation. | Not specified | [1] |

| Glycyrrhizic Acid (GA) | C33A (Human Cervical Cancer) | Antiproliferative effects, induction of cytotoxicity. | Not specified | [2] |

| 14 Triterpenoid Saponins (including Uralsaponin C, D, F) | MGC-803 (Gastric), SW620 (Colorectal), SMMC-7721 (Hepatocellular) | Low cytotoxic activity. | > 100 μmol/L | [3] |

| Aglycones of various G. uralensis saponins | MGC-803, SW620, SMMC-7721 | Significant inhibition of cancer cell growth. | 18.3-41.6 μmol/L | [3] |

| Glycyrrhiza uralensis Polysaccharides | CT-26 (Colon Carcinoma) | Inhibition of cell proliferation. | ~50% inhibition at 0.05 mg/ml | [4] |

Note: The data suggests that while the glycoside forms of these saponins may have lower direct cytotoxicity, their aglycones (the non-sugar portion) exhibit more potent anticancer activity.[3] This is a crucial consideration for prodrug strategies and understanding the in vivo metabolism and activity of these compounds.

Signaling Pathways Implicated in Anticancer Activity

Research into glycyrrhizic acid and other licorice saponins has elucidated several key signaling pathways through which they exert their anticancer effects. These primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

1. PI3K/AKT Signaling Pathway:

The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Glycyrrhizic acid has been shown to inhibit this pathway, leading to decreased cancer cell viability.[5][6][7]

Caption: Inhibition of the PI3K/AKT pathway by G. uralensis saponins.

2. p53-Mediated Mitochondrial Apoptosis Pathway:

The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress. Glycyrrhizic acid has been demonstrated to modulate the p53-mediated mitochondrial (intrinsic) pathway of apoptosis.[8]

Caption: Modulation of the p53-mediated mitochondrial apoptosis pathway.

3. Notch Signaling Pathway:

The Notch signaling pathway is involved in cell fate determination, and its dysregulation is implicated in various cancers. Glycyrrhizin has been found to downregulate the Notch pathway, contributing to apoptosis and cell cycle arrest in cervical cancer cells.[2]

Caption: Downregulation of the Notch signaling pathway.

Experimental Protocols

The following are generalized methodologies based on the cited literature for assessing the anticancer properties of Glycyrrhiza uralensis saponins.

1. Cell Culture and Viability Assays:

-

Cell Lines: Human cancer cell lines such as MGC-803, BGC-823, SGC-7901 (gastric), C33A (cervical), CT-26 (colon), and others are commonly used.[1][2][4]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay (MTT/CCK-8):

-

Seed cells in 96-well plates at a density of 1 × 10^4 to 5 × 10^4 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound (e.g., this compound, glycyrrhizic acid) for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours.

-

For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.

-

Caption: General workflow for cell viability (MTT/CCK-8) assays.

2. Apoptosis Assays (Flow Cytometry):

-

Method: Annexin V-FITC and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

-

Treat cells with the test compound for a specified duration.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.

-

3. Western Blot Analysis:

-

Purpose: To determine the expression levels of proteins involved in signaling pathways.

-

Treat cells with the test compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, Bax, Bcl-2, Caspase-3, Cyclin D1, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

The available evidence strongly suggests that triterpenoid saponins from Glycyrrhiza uralensis, including the class to which this compound belongs, possess significant anticancer properties. Their mechanisms of action appear to be multifactorial, involving the modulation of key signaling pathways that govern cell survival, proliferation, and apoptosis. While glycyrrhizic acid serves as a valuable surrogate for understanding these mechanisms, dedicated research on this compound is imperative to delineate its specific bioactivities, potency, and therapeutic potential. Future studies should focus on determining the precise IC50 values of this compound across a broad panel of cancer cell lines, elucidating its unique effects on signaling pathways, and evaluating its efficacy and safety in preclinical in vivo models. Such research will be crucial in advancing this compound and related compounds as novel candidates for cancer therapy.

References

- 1. Pharmacological Mechanisms and Adjuvant Properties of Licorice Glycyrrhiza in Treating Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycyrrhizin Mediates Downregulation of Notch Pathway Resulting in Initiation of Apoptosis and Disruption in the Cell Cycle Progression in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunomodulatory and anticancer potential of Gan cao (Glycyrrhiza uralensis Fisch.) polysaccharides by CT-26 colon carcinoma cell growth inhibition and cytokine IL-7 upregulation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycyrrhizic Acid Inhibits Hippocampal Neuron Apoptosis by Activating the PI3K/ AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Oncopreventive and oncotherapeutic potential of licorice triterpenoid compound glycyrrhizin and its derivatives: Molecular insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjgnet.com [wjgnet.com]

Uralsaponin U: A Potential Immunomodulatory Agent – A Technical Guide

Disclaimer: Direct experimental data on the immunomodulatory activity of isolated Uralsaponin U is limited in the current scientific literature. This guide provides a comprehensive overview of the potential immunomodulatory role of this compound based on the activities of saponin extracts from Glycyrrhiza uralensis and the established mechanisms of similar saponin compounds. The experimental protocols and signaling pathways described herein represent a foundational framework for the investigation of this compound.

Introduction

Saponins, a diverse group of naturally occurring glycosides, are gaining increasing attention for their wide range of biological activities, including their ability to modulate the immune system.[1] this compound, a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis, is a compound of interest for its potential as an immunomodulatory agent. Saponins from Glycyrrhiza uralensis have demonstrated the ability to enhance both cellular and humoral immune responses, suggesting a potential for therapeutic applications in conditions requiring immune modulation.[2]

This technical guide provides an in-depth overview of the potential immunomodulatory mechanisms of this compound, drawing upon the broader knowledge of Glycyrrhiza uralensis saponins. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel immunomodulatory compounds.

Potential Immunomodulatory Mechanisms of Action

Saponins from Glycyrrhiza uralensis are believed to exert their immunomodulatory effects through several mechanisms, including the modulation of cytokine production and the activation of key signaling pathways. These compounds have been shown to influence the activity of various immune cells, including macrophages and lymphocytes.[1][2]

Cytokine Modulation

Saponins can influence the production of pro-inflammatory and anti-inflammatory cytokines. While specific data for this compound is unavailable, studies on related saponins and extracts from Glycyrrhiza uralensis suggest a potential to modulate key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The nature of this modulation, whether it is stimulatory or inhibitory, can depend on the specific compound, its concentration, and the cellular context.

Signaling Pathway Activation

The immunomodulatory effects of saponins are often mediated through the activation or inhibition of critical intracellular signaling pathways. The primary pathways implicated in the action of saponins from Glycyrrhiza uralensis include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, some saponins have been shown to activate the NLRP3 inflammasome.

Data Presentation: Immunomodulatory Effects of Related Saponins

While quantitative data for this compound is not available, the following table summarizes the observed effects of saponin fractions from Glycyrrhiza uralensis on various immune parameters. This data provides a basis for hypothesizing the potential activities of this compound.

| Test Article | Model System | Parameter Measured | Observed Effect | Reference |

| Glycyrrhiza uralensis saponins (GLS) | ICR mice immunized with ovalbumin (OVA) | OVA-specific IgG, IgG1, and IgG2b antibody titers | Significantly enhanced compared to OVA control | [2] |

| Glycyrrhiza uralensis saponins (GLS) | Splenocytes from OVA-immunized ICR mice | Concanavalin A, LPS, and OVA-induced splenocyte proliferation | Significantly enhanced at a dose of 100 µg | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the immunomodulatory effects of this compound. These protocols are based on standard in vitro assays used for evaluating immunomodulatory compounds.

In Vitro Cytokine Release Assay in Macrophages

This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines in a macrophage cell line.

4.1.1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line, differentiated into macrophages with PMA).

-

Culture Conditions: Culture cells in DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plating: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

-

4.1.2. Cytokine Measurement

-

Sample Collection: After the incubation period, centrifuge the 96-well plate and collect the cell culture supernatants.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's instructions to measure the concentration of each cytokine in the supernatants.

-

Generate a standard curve for each cytokine to quantify the results.

-

NF-κB Activation Assay

This protocol outlines a method to determine if this compound inhibits the activation of the NF-κB signaling pathway.

4.2.1. Western Blot for Phosphorylated IκBα

-

Cell Culture and Treatment: Culture and treat RAW 264.7 or THP-1 cells with this compound and LPS as described in section 4.1.1, but for a shorter duration (e.g., 30 minutes) to capture the transient phosphorylation event.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with a primary antibody against phosphorylated IκBα (p-IκBα).

-

Use an antibody against total IκBα and a housekeeping protein (e.g., β-actin) for normalization.

-

Incubate with a corresponding HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

MAPK Activation Assay

This protocol details how to assess the effect of this compound on the phosphorylation of key proteins in the MAPK pathway.

4.3.1. Western Blot for Phosphorylated MAPKs

-

Cell Culture and Treatment: Follow the same procedure as in section 4.2.1, with a treatment duration of 15-30 minutes.

-

Protein Extraction and Western Blotting:

-

Perform protein extraction and Western blotting as described in section 4.2.1.

-

Use primary antibodies against phosphorylated forms of ERK1/2 (p-ERK1/2), JNK (p-JNK), and p38 (p-p38).

-

Normalize the results using antibodies against the total forms of each MAPK protein and a housekeeping protein.

-

NLRP3 Inflammasome Activation Assay

This protocol describes a method to investigate if this compound can modulate the activation of the NLRP3 inflammasome.

4.4.1. IL-1β Secretion Measurement

-

Cell Culture and Priming:

-

Culture THP-1 cells and differentiate them into macrophages using PMA (100 nM) for 48-72 hours.

-

Prime the cells with LPS (1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

-

Treatment and Activation:

-

Wash the cells and incubate them with fresh media containing various concentrations of this compound for 1 hour.

-

Activate the NLRP3 inflammasome by adding ATP (5 mM) or nigericin (10 µM) for 1 hour.

-

-

IL-1β Measurement:

-

Collect the cell culture supernatants and measure the concentration of mature IL-1β using an ELISA kit as described in section 4.1.2.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that may be modulated by this compound, based on the known mechanisms of related saponins.

References

Unveiling the Molecular Architecture of Uralsaponin U: A Comprehensive Technical Guide

For Immediate Release

A deep dive into the chemical intricacies of Uralsaponin U, a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis, is presented in this technical guide. This document provides a detailed overview of its chemical structure, stereochemistry, and the experimental protocols utilized for its characterization, aimed at researchers, scientists, and professionals in drug development.

This compound, a member of the oleanane-type triterpenoid saponins, has been identified and characterized from the roots of Glycyrrhiza uralensis Fisch.[1] Its molecular formula has been established as C42H62O17.[2] The structural elucidation of this complex natural product was achieved through extensive spectroscopic analysis, primarily relying on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Chemical Structure and Stereochemistry

The foundational structure of this compound is a pentacyclic triterpenoid aglycone, to which a carbohydrate moiety is attached. The complete chemical structure, including the specific arrangement of its sugar residues and their linkage to the aglycone, has been determined through detailed NMR and mass spectrometry data analysis.[1] The stereochemistry of the chiral centers within the molecule is a critical aspect of its three-dimensional structure and biological activity. While specific crystallographic data for this compound is not currently available, the relative and absolute stereochemistry has been inferred from detailed NMR studies, including NOESY experiments, and by comparison with known related compounds.

Spectroscopic Data

The structural backbone and the nature of the substituent groups of this compound were elucidated using a combination of 1H and 13C NMR spectroscopy. The chemical shifts and coupling constants provide a detailed fingerprint of the molecular structure.

| Atom | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, J in Hz) |

| Aglycone | ||

| 1 | 39.2 | 0.85 (m), 1.70 (m) |

| 2 | 26.5 | 1.65 (m), 1.95 (m) |

| 3 | 88.8 | 3.25 (dd, 11.5, 4.0) |

| 4 | 43.8 | - |

| 5 | 55.6 | 0.80 (d, 11.0) |

| 6 | 18.2 | 1.50 (m), 1.65 (m) |

| 7 | 32.8 | 1.40 (m), 1.60 (m) |

| 8 | 40.1 | 1.55 (m) |

| 9 | 48.0 | 1.50 (m) |

| 10 | 36.8 | - |

| 11 | 200.2 | - |

| 12 | 128.5 | 5.75 (s) |

| 13 | 169.5 | - |

| 14 | 45.3 | - |

| 15 | 26.5 | 1.25 (m), 1.90 (m) |

| 16 | 26.5 | 1.80 (m), 2.10 (m) |

| 17 | 48.0 | - |

| 18 | 41.5 | 2.95 (s) |

| 19 | 46.2 | 1.45 (m), 1.75 (m) |

| 20 | 30.8 | 1.15 (m) |

| 21 | 37.8 | 1.35 (m), 1.95 (m) |

| 22 | 31.8 | 1.30 (m), 2.05 (m) |

| 23 | 64.5 | 3.40 (d, 11.0), 3.75 (d, 11.0) |

| 24 | 14.1 | 1.20 (s) |

| 25 | 16.5 | 0.85 (s) |

| 26 | 18.7 | 1.15 (s) |

| 27 | 23.5 | 1.40 (s) |

| 28 | 28.5 | 1.25 (s) |

| 29 | 176.5 | - |

| 30 | 28.5 | 0.95 (s) |

| GlcA | ||

| 1' | 105.5 | 4.55 (d, 7.5) |

| 2' | 83.5 | 4.15 (t, 8.0) |

| 3' | 76.5 | 4.25 (t, 8.0) |

| 4' | 71.8 | 4.20 (t, 8.0) |

| 5' | 77.5 | 4.40 (d, 8.0) |

| 6' | 170.8 | - |

| GlcA | ||

| 1'' | 104.5 | 5.15 (d, 7.5) |

| 2'' | 74.8 | 3.95 (t, 8.0) |

| 3'' | 76.8 | 4.10 (t, 8.0) |

| 4'' | 72.5 | 4.05 (t, 8.0) |

| 5'' | 77.8 | 4.30 (d, 8.0) |

| 6'' | 170.5 | - |

| NMR data obtained in C5D5N. Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz. |

Experimental Protocols

Isolation and Purification of this compound

The following protocol describes the general procedure for the isolation of this compound from the roots of Glycyrrhiza uralensis, as adapted from the literature.[1]

-

Extraction: The air-dried and powdered roots of Glycyrrhiza uralensis were refluxed with 70% aqueous ethanol. The solvent was then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract was suspended in water and partitioned successively with n-butanol. The resulting n-butanol soluble fraction was concentrated.

-

Chromatographic Separation: The n-butanol fraction was subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol-water. Fractions containing saponins were identified by thin-layer chromatography (TLC).

-

Further Purification: The saponin-rich fractions were further purified by open column chromatography on an octadecylsilyl (ODS) silica gel column using a methanol-water gradient.

-

Final Purification: Final purification to yield pure this compound was achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to identify the types and numbers of protons and carbons in the molecule.

-

2D NMR Spectroscopy: A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY), were employed to establish the connectivity between protons and carbons, the sequence of the sugar units, and the stereochemical relationships within the molecule.

Biological Activity and Signaling Pathways

Preliminary studies on Uralsaponins isolated from Glycyrrhiza uralensis have indicated potential antiviral activities.[1] However, the specific signaling pathways through which this compound exerts its biological effects have not yet been fully elucidated. Further research is required to understand the molecular mechanisms of action and to identify the specific cellular targets and signaling cascades modulated by this compound. The diagram below illustrates a hypothetical signaling pathway that could be investigated based on the known activities of similar saponins.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and stereochemistry of this compound, based on currently available scientific literature. The detailed spectroscopic data and experimental protocols serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigations are warranted to fully elucidate the stereochemical details through X-ray crystallography and to explore the specific molecular mechanisms and signaling pathways underlying its biological activities.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Uralsaponin U from Glycyrrhiza uralensis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for the isolation and purification of Uralsaponin U, a triterpenoid saponin found in the roots of Glycyrrhiza uralensis (licorice). While specific quantitative data for the isolation of this compound is limited in publicly available literature, this document outlines a comprehensive general protocol adapted from established methods for the separation of Uralsaponin congeners.

Introduction

Glycyrrhiza uralensis is a perennial herb widely used in traditional medicine, particularly in Asia. Its roots are rich in various bioactive compounds, including triterpenoid saponins. This compound is a member of the oleanane-type triterpenoid saponins, which are known for a range of biological activities. The isolation and purification of individual saponins like this compound are crucial for detailed pharmacological studies and potential drug development. While specific studies on this compound are scarce, the general biological activities of triterpenoid saponins from Glycyrrhiza species include hepatoprotective, antimicrobial, antiviral, and anti-inflammatory effects[1][2].

This compound Profile

| Parameter | Value |

| Molecular Formula | C₄₂H₆₂O₁₇[3] |

| Molecular Weight | 838.9 g/mol [3] |

| Synonyms | 24-Hydroxy-20alpha-glycyrrhizin[3] |

| CAS Number | 1616062-86-2[3] |

Experimental Protocols

The following protocols describe a general workflow for the extraction, fractionation, and purification of this compound from the dried roots of Glycyrrhiza uralensis. This methodology is based on the successful isolation of a series of Uralsaponins, including this compound[4].

Extraction of Crude Saponins

This initial step aims to extract a broad range of saponins from the plant material.

Materials and Reagents:

-

Dried roots of Glycyrrhiza uralensis

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Filter paper

Protocol:

-

Grind the dried roots of Glycyrrhiza uralensis into a coarse powder.

-

Macerate the powdered roots with 95% EtOH at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the ethanolic extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Fractionation of Crude Extract

The crude extract is further partitioned to isolate the total saponin fraction.

Materials and Reagents:

-

Crude extract from section 2.1

-

Distilled water

-

n-Butanol (n-BuOH)

-

Separatory funnel

Protocol:

-

Suspend the dried crude extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Partition the aqueous layer with an equal volume of n-BuOH.

-

Separate the layers and collect the n-BuOH layer.

-

Repeat the partitioning of the aqueous layer with n-BuOH two more times.

-

Combine the n-BuOH fractions and concentrate under reduced pressure to yield the total saponin fraction.

Chromatographic Purification of this compound

A multi-step chromatographic approach is necessary to isolate this compound from the complex mixture of saponins.

2.3.1. Macroporous Resin Column Chromatography (Initial Separation)

Materials and Reagents:

-

Total saponin fraction

-

Macroporous resin (e.g., D101)

-

Stepwise gradient of Ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%)

Protocol:

-

Dissolve the total saponin fraction in a minimal amount of the initial mobile phase (10% EtOH in water).

-

Load the sample onto a pre-equilibrated macroporous resin column.

-

Elute the column with a stepwise gradient of increasing ethanol concentration in water.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing Uralsaponins. Fractions eluted with higher concentrations of ethanol (e.g., 70% and 95%) are expected to contain the target saponins.

2.3.2. Silica Gel Column Chromatography (Intermediate Purification)

Materials and Reagents:

-

Uralsaponin-rich fractions from the previous step

-

Silica gel (200-300 mesh)

-

Solvent system (e.g., Chloroform-Methanol-Water, Ethyl Acetate-Methanol-Water in various ratios)

Protocol:

-

Combine and concentrate the Uralsaponin-rich fractions.

-

Adsorb the concentrated sample onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto a silica gel column.

-

Elute the column with a suitable solvent system, gradually increasing the polarity.

-

Collect and analyze fractions to pool those containing compounds with similar retention factors to this compound.

2.3.3. Preparative High-Performance Liquid Chromatography (Final Purification)

Materials and Reagents:

-

Partially purified fractions containing this compound

-

Preparative HPLC system with a C18 column

-

Mobile phase: Acetonitrile (ACN) and water, often with an acidic modifier like formic acid or acetic acid.

Protocol:

-

Dissolve the partially purified sample in the mobile phase.

-

Inject the sample into the preparative HPLC system.

-

Elute with an optimized isocratic or gradient mobile phase of ACN and water. A typical gradient might be a linear increase in ACN concentration.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound using analytical HPLC-MS and NMR.

Data Presentation

Due to the lack of specific quantitative data for each step of this compound purification in the cited literature, the following table provides a general summary of the chromatographic stages. Researchers should optimize these steps and quantify the yield and purity at each stage for their specific experimental conditions.

Table 1: Summary of Chromatographic Purification Steps

| Chromatographic Step | Stationary Phase | Typical Mobile Phase | Purpose |

| 1. Macroporous Resin | D101 or equivalent | Stepwise gradient of EtOH in H₂O | Initial separation and enrichment of total saponins. |

| 2. Silica Gel | 200-300 mesh | Gradient of CHCl₃-MeOH-H₂O or EtOAc-MeOH-H₂O | Fractionation of saponins based on polarity. |

| 3. Preparative HPLC | C18 | Gradient of ACN in H₂O (with modifier) | Final purification to obtain high-purity this compound. |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Generalized Signaling Pathway

Disclaimer: The following diagram illustrates a generalized inflammatory signaling pathway that is known to be modulated by some triterpenoid saponins from Glycyrrhiza species. Specific signaling pathways for this compound have not yet been elucidated.

Caption: Generalized anti-inflammatory signaling pathway.

References

Application Note: Quantitative Analysis of Uralsaponin U in Human Plasma by HPLC-MS/MS

Abstract

This application note describes a sensitive and specific HPLC-MS/MS method for the quantification of Uralsaponin U in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies or other applications involving the quantification of this compound.

Introduction

This compound is a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis (licorice), a plant widely used in traditional medicine. Interest in the pharmacological properties of Uralsaponins, including their potential anti-inflammatory and anti-cancer activities, necessitates the development of robust analytical methods for their quantification in biological matrices. This application note provides a detailed protocol for the determination of this compound in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique renowned for its high sensitivity and selectivity.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS), e.g., Glycyrrhizic acid or a structurally similar stable isotope-labeled saponin

-

HPLC-grade acetonitrile and methanol

-

Formic acid, LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (sourced from a certified vendor)

Instrumentation

-

HPLC system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 10.0 | |

| 10.1 | |

| 12.0 | |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | To be optimized for the specific instrument |

MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification of this compound and a potential internal standard. The exact collision energies and cone voltages should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 837.4 [M-H]⁻ | 661.3 [M-H-176]⁻ | 100 | TBD | TBD |

| 837.4 [M-H]⁻ | 485.3 [M-H-176-176]⁻ | 100 | TBD | TBD | |

| Internal Std. | TBD | TBD | 100 | TBD | TBD |

Note: The molecular weight of this compound is 838.9 g/mol [1]. The precursor ion is proposed as the deprotonated molecule [M-H]⁻. The product ions are proposed based on the neutral loss of one and two glucuronic acid moieties (176 Da). TBD (To Be Determined) values should be optimized experimentally.

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol. These will be used to spike into blank plasma to create calibration standards.

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in methanol.

-

Internal Standard Working Solution: Dilute the IS stock solution with 50% methanol to a final concentration of, for example, 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile (or methanol) to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Data Analysis and Quantification

Quantification is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A weighted linear regression (e.g., 1/x²) is typically used to fit the data. The concentration of this compound in the unknown samples is then calculated from the regression equation of the calibration curve.

Method Validation (Proposed)

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters are recommended for validation:

| Validation Parameter | Acceptance Criteria (Typical) | Status |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | TBD |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% | TBD |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) | TBD |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) | TBD |

| Recovery | Consistent and reproducible across the concentration range | TBD |

| Matrix Effect | To be assessed to ensure no significant ion suppression or enhancement | TBD |

| Stability | Analyte stability under various storage and processing conditions | TBD |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes & Protocols: Developing a Stable Formulation of Uralsaponin U for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on developing a stable formulation of Uralsaponin U suitable for in vivo research. This document outlines the challenges associated with this compound's stability and offers detailed protocols for formulation strategies designed to enhance its stability and bioavailability.

Introduction to this compound and Formulation Challenges

This compound, a triterpenoid saponin with the molecular formula C42H62O17 and a molecular weight of 838.9 g/mol , is a complex natural product with potential therapeutic applications.[1] However, like many saponins, its large molecular size and amphiphilic nature present significant challenges for developing stable formulations for in vivo administration. The inherent chemical structure of saponins, featuring ester and glycosidic bonds, makes them susceptible to degradation through hydrolysis.[2][3] Additionally, factors such as temperature, pH, and oxidation can further compromise their stability.[2][4]

The primary goals for a successful this compound formulation are to:

-

Enhance solubility and prevent precipitation in physiological fluids.

-

Protect the molecule from chemical degradation (e.g., hydrolysis, oxidation).

-

Improve bioavailability for effective in vivo studies.

-

Ensure long-term stability under defined storage conditions.

This document will explore several formulation strategies to address these challenges, including the use of nanoemulsions, liposomes, and polymeric nanoparticles.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This data is crucial for designing an appropriate formulation strategy.

| Property | Value | Source |

| Molecular Formula | C42H62O17 | PubChem[1] |

| Molecular Weight | 838.9 g/mol | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11R,12aR,14aR,14bS)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | PubChem[1] |

Formulation Strategies and Experimental Protocols

Several advanced formulation techniques can be employed to enhance the stability of natural products like this compound.[2][5] Below are detailed protocols for three promising approaches.

Strategy 1: Nanoemulsion Formulation

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. They offer a large surface area for drug absorption and can protect the encapsulated compound from degradation. Saponins themselves can act as natural surfactants to stabilize nanoemulsions.[6][7]

Experimental Protocol: Preparation of this compound Nanoemulsion by High-Pressure Homogenization

-

Preparation of the Oil and Aqueous Phases:

-

Oil Phase: Dissolve a precise amount of this compound in a suitable oil (e.g., medium-chain triglycerides, soybean oil) with the aid of a co-surfactant (e.g., glycerol), if necessary. Gently heat and stir until a clear solution is obtained.

-

Aqueous Phase: Prepare an aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

-

Pre-emulsification:

-

Slowly add the oil phase to the aqueous phase while continuously stirring at high speed using a high-shear mixer (e.g., Ultra-Turrax) for 10-15 minutes to form a coarse emulsion. The typical oil-to-water ratio to start with is 10:90 (v/v).[6]

-

-

High-Pressure Homogenization:

-

Pass the pre-emulsion through a high-pressure homogenizer. Operate the homogenizer at a pressure of 100-150 MPa for 5-10 cycles.

-

Collect the resulting nanoemulsion and store it at 4°C.

-

-

Characterization:

-

Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Determine the encapsulation efficiency by separating the free drug from the nanoemulsion using ultracentrifugation and quantifying the drug in the supernatant.

-

Workflow for Nanoemulsion Formulation and Characterization

References

- 1. This compound | C42H62O17 | CID 162368379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Novel approaches for stability improvement in natural medicines | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. actascientific.com [actascientific.com]

- 6. mdpi.com [mdpi.com]

- 7. Saponins as Natural Emulsifiers for Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

Cell-Based Assays for Evaluating the Anti-Inflammatory Effects of Uralsaponin U: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uralsaponin U, a triterpenoid saponin, is a natural compound of interest for its potential therapeutic properties. This document provides detailed application notes and protocols for utilizing cell-based assays to investigate and quantify the anti-inflammatory effects of this compound. The described methods are foundational for screening and characterizing novel anti-inflammatory agents. While specific quantitative data for this compound is emerging, data from structurally related saponins, such as Sasanquasaponin (SQS), are presented to illustrate the expected outcomes and provide a benchmark for analysis. The protocols focus on key inflammatory pathways, including NF-κB and MAPK signaling, and the production of inflammatory mediators in response to lipopolysaccharide (LPS) stimulation in macrophage cell lines.

It is noteworthy that some saponins, such as Ugonin U (a potential synonym for this compound), have been reported to activate the NLRP3 inflammasome, suggesting a context-dependent, pro-inflammatory role.[1] The assays outlined herein are designed to specifically assess the anti-inflammatory, inhibitory effects pertinent to chronic inflammatory conditions.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize the anticipated dose-dependent inhibitory effects of a test saponin, using data from studies on the related compound Sasanquasaponin (SQS) as a representative example. These tables are intended to serve as a template for presenting data obtained from the subsequent protocols.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production by Sasanquasaponin (SQS) in LPS-Stimulated RAW264.7 Macrophages

| Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

| 10 | 25.4 ± 3.1 | 21.8 ± 2.5 | 18.9 ± 2.2 |

| 20 | 48.7 ± 4.5 | 42.1 ± 3.9 | 39.5 ± 3.7 |

| 30 | 72.3 ± 6.8 | 68.5 ± 5.4 | 65.2 ± 5.1 |

Data is illustrative and based on trends observed for Sasanquasaponin.[2]

Table 2: Inhibition of Inflammatory Mediators by Sasanquasaponin (SQS) in LPS-Stimulated RAW264.7 Macrophages

| Concentration (µg/mL) | Nitric Oxide (NO) Inhibition (%) | iNOS Protein Expression Inhibition (%) | COX-2 Protein Expression Inhibition (%) |

| 10 | 30.1 ± 2.9 | 28.3 ± 3.5 | 24.6 ± 2.8 |

| 20 | 55.6 ± 5.2 | 51.9 ± 4.8 | 47.8 ± 4.1 |

| 30 | 85.4 ± 7.9 | 81.2 ± 7.1 | 76.5 ± 6.9 |

Data is illustrative and based on trends observed for Sasanquasaponin.[2]

Experimental Protocols

Cell Culture and LPS-Induced Inflammation Model

This protocol describes the basic procedure for culturing macrophage cell lines and inducing an inflammatory response using Lipopolysaccharide (LPS).

Cell Lines:

-

RAW264.7: A murine macrophage-like cell line.

-

THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells.

Materials:

-

RAW264.7 or THP-1 cells

-

DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound (or other test compounds)

-

Phosphate Buffered Saline (PBS)

-

96-well and 6-well cell culture plates

Protocol:

-

Cell Culture:

-

Maintain RAW264.7 cells in DMEM with 10% FBS. Passage cells when they reach 80-90% confluency.

-

Maintain THP-1 monocytes in RPMI-1640 with 10% FBS. Subculture to maintain a cell density between 2x10^5 and 8x10^5 cells/mL.

-

-

THP-1 Differentiation (if applicable):

-

Seed THP-1 cells in culture plates at a density of 5x10^5 cells/mL.

-

Add PMA to a final concentration of 50-100 ng/mL.

-

Incubate for 48 hours to allow differentiation into adherent macrophage-like cells.

-

After incubation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free medium. Allow cells to rest for 24 hours before stimulation.

-

-

This compound Treatment and LPS Stimulation:

-

Seed RAW264.7 or differentiated THP-1 cells in appropriate culture plates (e.g., 96-well for viability/cytokine assays, 6-well for protein/RNA extraction).

-

Allow cells to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

-

Incubate for the desired time period (e.g., 6-24 hours, depending on the endpoint).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Culture supernatants from the experiment in Protocol 1

Protocol:

-

After the LPS incubation period, collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Results are often expressed as a percentage of the LPS-only control.

Cytokine Quantification by ELISA

This protocol quantifies the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.

Materials:

-

ELISA kits for mouse or human TNF-α, IL-6, and IL-1β

-

Culture supernatants from the experiment in Protocol 1

-

Wash buffer (PBS with 0.05% Tween-20)

-

Microplate reader

Protocol:

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

-

Briefly, coat a 96-well ELISA plate with the capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP conjugate.

-

Wash the plate and add the TMB substrate. The reaction is stopped with a stop solution.

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations from the standard curve.

Western Blot for NF-κB and MAPK Signaling Pathways

This assay determines the effect of this compound on the activation (phosphorylation) of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

Cell lysates from the experiment in Protocol 1 (cells are typically lysed after a shorter LPS stimulation, e.g., 15-60 minutes)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

After treatment and stimulation, wash cells with cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the total protein or a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Protocols for Testing the Cytotoxicity of Uralsaponin U in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to researchers, scientists, and drug development professionals for evaluating the cytotoxic effects of Uralsaponin U on various cancer cell lines. The following protocols detail established methods for assessing cell viability, apoptosis, cell cycle progression, and the underlying signaling pathways that may be affected by this compound treatment.

Overview of this compound and its Anticancer Potential

This compound is a triterpenoid saponin that has garnered interest for its potential anticancer properties. Saponins, as a class of natural compounds, have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis (programmed cell death) and cell cycle arrest. While specific data on this compound is still emerging, related saponins have been demonstrated to influence key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.

The protocols outlined below provide a framework for systematically investigating the in vitro efficacy of this compound as a potential therapeutic agent.

Quantitative Data Summary

Due to the limited availability of specific published data for this compound, the following table presents hypothetical IC50 values to illustrate how such data should be structured. Researchers are encouraged to generate their own empirical data using the protocols provided.

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| HeLa | Cervical Adenocarcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HepG2 | Hepatocellular Carcinoma | Data to be determined |

| PC-3 | Prostate Adenocarcinoma | Data to be determined |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in a culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired treatment duration.

-

Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stains the DNA of cells, and the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The resulting histogram can be analyzed to determine the percentage of cells in each phase of the cell cycle.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Testing

Hypothetical Signaling Pathways Affected by this compound

The following diagrams illustrate potential signaling pathways that this compound might modulate based on the known activities of other saponins. These are hypothetical and require experimental validation.

This pathway is crucial for cell survival, proliferation, and growth. Its inhibition can lead to apoptosis and cell cycle arrest.

The MAPK/ERK pathway regulates cell proliferation, differentiation, and survival. Its dysregulation is common in cancer.

Conclusion

The protocols detailed in these application notes provide a robust starting point for the systematic evaluation of this compound's cytotoxic effects on cancer cell lines. By employing these standardized assays, researchers can generate reliable and reproducible data to elucidate the anticancer potential of this natural compound and explore its mechanisms of action, paving the way for further preclinical and clinical development.

Application Notes and Protocols for Assessing the In-Vivo Efficacy of Uralsaponin U

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for evaluating the in vivo efficacy of Uralsaponin U, a triterpenoid saponin with potential therapeutic applications. The protocols outlined below are based on established methodologies for assessing anti-inflammatory properties and can be adapted for studying anticancer and neuroprotective effects.

Anti-inflammatory Activity of this compound

The anti-inflammatory potential of this compound can be effectively evaluated using rodent models of acute and chronic inflammation.

Carrageenan-Induced Paw Edema in Rats/Mice

This widely used model mimics the acute inflammatory response and is suitable for initial screening of anti-inflammatory compounds. The inflammatory response in this model is characterized by a biphasic release of mediators. The initial phase (0-2 hours) involves the release of histamine, serotonin, and bradykinin, while the later phase (3-6 hours) is associated with the production of prostaglandins and nitric oxide.

Experimental Protocol:

-

Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are used. Animals are acclimatized for at least one week before the experiment with free access to food and water.

-

Groups:

-

Control Group: Receives the vehicle (e.g., 0.5% carboxymethylcellulose) orally.

-

This compound Groups: Receive varying doses of this compound (e.g., 10, 20, 40 mg/kg) orally.

-

Positive Control Group: Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg) orally.

-

-

Procedure:

-

One hour after the administration of the vehicle, this compound, or standard drug, 1% carrageenan solution (0.1 mL) is injected into the sub-plantar region of the right hind paw of each animal.

-

Paw volume is measured immediately after carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

-

-

Data Analysis:

-

The percentage of inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Interleukin-1 beta (IL-1β) can be measured in the paw tissue homogenate using ELISA kits.

-

The expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) can be assessed by Western blot analysis of paw tissue lysates.

-

Quantitative Data Summary:

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |

| Control | - | Data not available | 0 | Data not available | Data not available |

| This compound | 10 | Data not available | Data not available | Data not available | Data not available |

| This compound | 20 | Data not available | Data not available | Data not available | Data not available |

| This compound | 40 | Data not available | Data not available | Data not available | Data not available |

| Indomethacin | 10 | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data for this compound is not yet available in published literature and would need to be generated through experimentation.

Experimental Workflow:

Carrageenan-Induced Paw Edema Experimental Workflow.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is relevant for studying the effects of this compound on systemic inflammation and organ damage, particularly in the lungs. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response.

Experimental Protocol:

-

Animal Model: C57BL/6 mice (8-10 weeks old) are used.

-

Groups:

-

Control Group: Receives intratracheal instillation of sterile saline.

-

LPS Model Group: Receives intratracheal instillation of LPS (e.g., 5 mg/kg).

-

This compound Groups: Pre-treated with varying doses of this compound (e.g., 10, 20, 40 mg/kg) intraperitoneally or orally one hour before LPS administration.

-

Positive Control Group: Receives a standard treatment like Dexamethasone (5 mg/kg) intraperitoneally one hour before LPS administration.

-

-

Procedure:

-

Mice are anesthetized, and LPS or saline is administered via intratracheal instillation.

-

Animals are monitored for signs of distress.

-

At a predetermined time point (e.g., 6, 12, or 24 hours) after LPS challenge, animals are euthanized.

-

-

Data Analysis:

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with sterile saline. The BALF is collected to measure total and differential cell counts (neutrophils, macrophages). The protein concentration in the BALF is determined as an indicator of vascular permeability.

-

Lung Wet-to-Dry (W/D) Ratio: The lungs are excised, weighed (wet weight), dried in an oven, and weighed again (dry weight). The W/D ratio is a measure of pulmonary edema.

-

Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, alveolar damage, and cellular infiltration.

-

Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in BALF and serum are quantified using ELISA kits.

-

Western Blot Analysis: Lung tissue homogenates are used to determine the expression and phosphorylation of key proteins in the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

Quantitative Data Summary:

| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x10^5) (Mean ± SD) | Lung W/D Ratio (Mean ± SD) | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) |

| Control | - | Data not available | Data not available | Data not available | Data not available |

| LPS Model | - | Data not available | Data not available | Data not available | Data not available |

| This compound | 10 | Data not available | Data not available | Data not available | Data not available |

| This compound | 20 | Data not available | Data not available | Data not available | Data not available |

| This compound | 40 | Data not available | Data not available | Data not available | Data not available |

| Dexamethasone | 5 | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data for this compound is not yet available in published literature and would need to be generated through experimentation.

Experimental Workflow:

LPS-Induced Acute Lung Injury Experimental Workflow.

Signaling Pathway Analysis

This compound likely exerts its anti-inflammatory effects by modulating key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Inhibitory Effect of this compound on the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these pathways leads to the production of inflammatory mediators.